(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol
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Overview
Description
(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol is a chiral organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method is the epoxidation of alkenes followed by ring-opening reactions. For example, the epoxidation of a suitable diene precursor using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) can yield the desired epoxide, which can then be opened under acidic or basic conditions to form the diol .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic resolution using epoxide hydrolases is one such method, where the enzyme selectively hydrolyzes one enantiomer of a racemic mixture, leaving the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of materials with specific optical properties due to its chiral nature
Mechanism of Action
The mechanism of action of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-methyloxiran-2-yl phosphonic acid: Shares a similar chiral structure and is used as an antibiotic.
(2R,3S)-2,3-dihydroxybutanedioic acid: Another chiral diol with applications in organic synthesis and as a resolving agent
Uniqueness
What sets (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol apart is its bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where precise control over stereochemistry is required.
Properties
IUPAC Name |
(9S,10R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2/t8?,9?,10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBAQAHAWLUGNK-HWACXVBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@H]([C@@H](C1C3=CC=CC=C23)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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